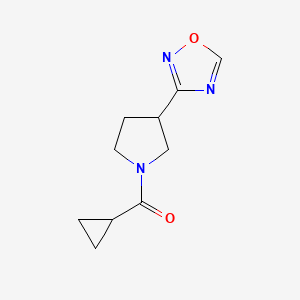
(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 7-hydroxy-4-methylcoumarin with various organic halides . Pentachloropyridine, a perhalogenated compound, is often used as a building block in the synthesis of chemically relevant organic compounds . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .Chemical Reactions Analysis
The reactions of similar compounds often involve the displacement of halogen atoms by nucleophiles . For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been reported .Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) details the catalytic reactions of 4-yn-1-ones, including prop-2-ynyl alpha-ketoesters, under oxidative carbonylation conditions to produce various heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives. This method could potentially be applied to synthesize structurally similar compounds to the one , demonstrating the versatility of palladium-catalyzed reactions in generating complex organic structures (Bacchi et al., 2005).
Wirkmechanismus
Target of action
Coumarin derivatives have been found to have a wide range of biological activities, including anti-hiv, anticancer, antimicrobial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . Pyridine derivatives also have a broad spectrum of biological activities .
Mode of action
Coumarin and pyridine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Given the wide range of biological activities of coumarin and pyridine derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of action
Based on the biological activities of coumarin and pyridine derivatives, it can be inferred that the compound might have a range of effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
(7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl4NO4/c1-8(2)11-6-12-10(5-14(26)29-13(12)4-9(11)3)7-28-20(27)18-16(22)15(21)17(23)19(24)25-18/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRFWIXWMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

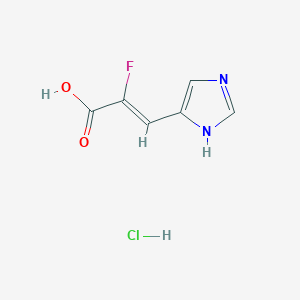
![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)
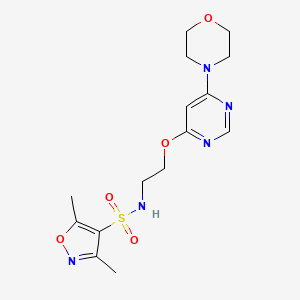
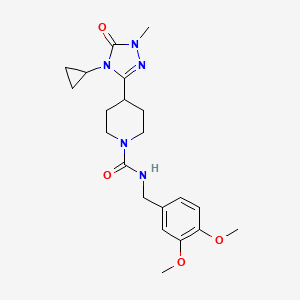
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2627564.png)
![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2627567.png)
![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2627569.png)


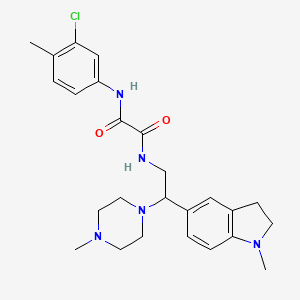

![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)

